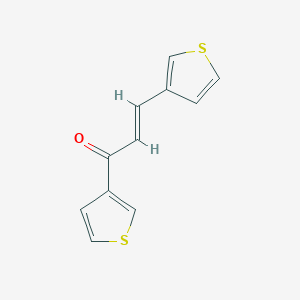

1,3-Di(3-thienyl)-2-propen-1-one

CAS No.:

Cat. No.: VC16203360

Molecular Formula: C11H8OS2

Molecular Weight: 220.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8OS2 |

|---|---|

| Molecular Weight | 220.3 g/mol |

| IUPAC Name | (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+ |

| Standard InChI Key | AVXNUVHHGJELRS-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CSC=C1/C=C/C(=O)C2=CSC=C2 |

| Canonical SMILES | C1=CSC=C1C=CC(=O)C2=CSC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Di(3-thienyl)-2-propen-1-one adopts a planar configuration typical of chalcones, with two thiophene rings positioned at the 1- and 3-positions of a propenone chain. The thiophene substituents introduce sulfur atoms into the structure, influencing electronic properties such as conjugation and dipole moments. The compound’s IUPAC name, (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one, reflects its stereochemistry, with the propenone moiety existing in the trans (E) configuration .

Key structural identifiers include:

-

InChIKey:

AVXNUVHHGJELRS-OWOJBTEDSA-N -

Isomeric SMILES:

C1=CSC=C1/C=C/C(=O)C2=CSC=C2

The presence of thiophene rings distinguishes this compound from phenyl-based chalcones, potentially enhancing its suitability for applications requiring electron-rich aromatic systems.

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–100°C | |

| Molecular Weight | 220.3 g/mol | |

| Density | Not reported | – |

| Solubility | Likely organic-soluble | Inferred |

The compound’s melting point aligns with trends observed in chalcone derivatives, where intermolecular π-π stacking and dipole interactions stabilize the crystalline lattice . Solubility is presumed favorable in polar aprotic solvents (e.g., dimethylformamide) based on structural analogs .

Synthesis and Manufacturing

Claisen-Schmidt Condensation

Like most chalcones, 1,3-Di(3-thienyl)-2-propen-1-one is synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction couples a thiophene-3-carbaldehyde with a thiophene-3-acetophenone derivative. A representative pathway involves:

-

Aldol Addition: Deprotonation of the acetophenone’s α-hydrogen by a base (e.g., NaOH).

-

Nucleophilic Attack: The enolate ion attacks the aldehyde’s carbonyl carbon.

-

Dehydration: Elimination of water yields the α,β-unsaturated ketone .

The 1953 synthesis reported in the Journal of Organic Chemistry (DOI: 10.1021/jo50018a017) remains a foundational reference, though modern adaptations may employ green chemistry principles or catalytic enhancements .

Industrial Availability

Commercial suppliers list 1,3-Di(3-thienyl)-2-propen-1-one at premium prices, reflecting its niche status:

| Supplier | Purity | Price (USD) | Quantity | Updated |

|---|---|---|---|---|

| Sigma-Aldrich | 98% | 28.60 | 50 mg | 2022-05-15 |

| Alfa Aesar | 98+% | 132.00 | 25 g | 2021-12-16 |

| American Custom Chem. | 95% | 497.46 | 5 mg | 2021-12-16 |

These listings indicate limited bulk availability, constraining large-scale applications without custom synthesis .

Research Findings and Experimental Data

Biological Activity

No direct studies on this compound’s bioactivity exist, but chalcones generally exhibit:

-

Anticancer Potential: Via inhibition of tubulin polymerization or topoisomerase II.

-

Anti-inflammatory Effects: Through suppression of NF-κB signaling.

-

Antimicrobial Properties: Disruption of microbial cell membranes .

These mechanisms suggest testable hypotheses for 1,3-Di(3-thienyl)-2-propen-1-one, particularly given thiophene’s role in enhancing membrane permeability.

Future Research Directions

Mechanistic Studies

-

Kinetic Analysis: Elucidate the compound’s reactivity in nucleophilic additions or cycloadditions.

-

Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition pathways.

Applied Research

-

Thin-Film Fabrication: Test its utility in organic field-effect transistors (OFETs).

-

Biological Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

Computational Modeling

Density functional theory (DFT) calculations could predict:

-

HOMO-LUMO Gaps: To estimate electronic excitation energies.

-

Molecular Electrostatic Potential (MEP): Identify reactive sites for functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume